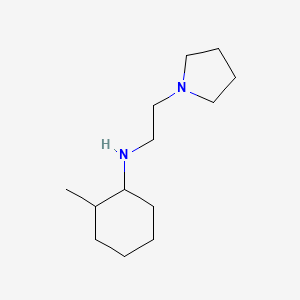
2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine is an organic compound with the molecular formula C13H26N2 It is a derivative of cyclohexanamine, featuring a pyrrolidine ring and a methyl group attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with pyrrolidine and a methylating agent. One common method includes the following steps:
Formation of the intermediate: Cyclohexanone reacts with pyrrolidine in the presence of a suitable catalyst to form an intermediate.
Methylation: The intermediate is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
化学反応の分析
Types of Reactions
2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring or the methyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: This compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and the development of new therapeutic agents.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and the cyclohexane moiety play crucial roles in binding to these targets, modulating their activity. This compound may act as an agonist or antagonist, depending on the nature of the target and the context of its use.
類似化合物との比較
Similar Compounds
2-methyl-N-(2-pyrrolidin-1-ylethyl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a cyclohexane ring.
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)amine: Contains an oxo group and lacks the cyclohexane ring.
Indole derivatives: Share the pyrrolidine ring but have an indole moiety instead of a cyclohexane ring.
Uniqueness
2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine is unique due to its combination of a cyclohexane ring with a pyrrolidine ring and a methyl group. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-12-6-2-3-7-13(12)14-8-11-15-9-4-5-10-15/h12-14H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAGCZRZLICCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2925155.png)

![3-[(2,6-dichlorophenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2925163.png)
![7-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2925164.png)
![N-[2-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine](/img/structure/B2925165.png)


![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B2925171.png)
![5-(2-methylbenzyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925172.png)

![ethyl 3-(4-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2925175.png)

